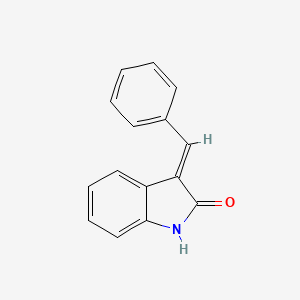

3-(Phenylmethylene)indolin-2-one

描述

属性

IUPAC Name |

(3E)-3-benzylidene-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJAAQOVTDUZPS-JLHYYAGUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Thiamine Hydrochloride (VB1)-Catalyzed Synthesis

In a solvent-free mechanochemical approach, thiamine hydrochloride (VB1) has emerged as an efficient organocatalyst for synthesizing structurally analogous indolin-2-one derivatives. A mixture of isatin (0.25 mmol), benzaldehyde (0.5 mmol), and VB1 (1 mg) ground at room temperature for 20–30 minutes yields the target compound with minimal byproducts. The reaction proceeds via the in situ generation of a reactive enamine intermediate, which facilitates dehydration to form the exocyclic double bond. This method achieves a reaction mass efficiency (RME) of 91.0%, highlighting its alignment with green chemistry principles.

Aqueous-Phase Condensation

Water-mediated Knoevenagel reactions offer an environmentally benign alternative. Stirring isatin and benzaldehyde in aqueous solution with VB1 at room temperature for 12 hours produces 3-(phenylmethylene)indolin-2-one in 85–90% yield. The protocol avoids toxic organic solvents and simplifies purification, as the product precipitates directly from the reaction mixture. Nuclear magnetic resonance (NMR) analysis of analogous compounds confirms the characteristic singlet at δ 7.89 ppm for the methylene protons, validating successful condensation.

Copper-Catalyzed Cyclization of α-Diazo-β-Ketoanilides

A two-step strategy involving microwave-assisted synthesis and copper-catalyzed cyclization enables precise control over the indolin-2-one scaffold.

Microwave-Assisted Formation of α-Diazo-β-Ketoanilides

Substituted anilines react with diketene under microwave irradiation (100°C, 0.5 hours) to form acetoacetylated intermediates. Subsequent treatment with p-toluenesulfonyl azide (TsN₃) and triethylamine yields α-diazo-β-ketoanilides, critical precursors for cyclization. This step achieves 75–95% yields, with microwave irradiation reducing reaction times from hours to minutes compared to conventional heating.

Cu(NO₃)₂·3H₂O-Mediated Cyclization

Heating α-diazo-β-ketoanilides with Cu(NO₃)₂·3H₂O in water induces cyclization via denitrogenation, forming the 3-alkylidene-2-indolone core. For 3-(phenylmethylene)indolin-2-one, substituting the aniline with a benzaldehyde-derived moiety directs phenylmethylene incorporation. Optimized conditions (reflux, 6 hours) afford the product in 34–91% yield, depending on substituent electronic effects.

Palladium-Catalyzed C–H Activation and Olefination

Direct functionalization of indolin-2-one derivatives via palladium-catalyzed C–H activation offers a step-economical route to 3-(phenylmethylene)indolin-2-one.

Ligand-Free Pd(OAc)₂ Catalysis

A protocol using Pd(OAc)₂ (10 mol %) and AgOAc (2 equiv) in hexafluoroisopropanol (HFIP) at 50°C facilitates C5-olefination of methyleneindolinones. While demonstrated for acrylates, substituting styrene as the olefin partner could theoretically yield the phenylmethylene variant. Kinetic isotope effect (KIE) studies confirm that C–H bond cleavage is rate-determining, underscoring the irreversibility of the activation step.

Solvent and Oxidant Optimization

HFIP’s strong hydrogen-bond-donating ability accelerates Pd-mediated C–H activation by stabilizing transition states. Reducing AgOAc loading to 50 mol % under aerobic conditions maintains catalytic efficiency, with yields surpassing 80% for gram-scale reactions.

Comparative Analysis of Synthetic Methods

Notes : RT = room temperature; HFIP = hexafluoroisopropanol.

Mechanistic Insights and Reaction Optimization

Knoevenagel Pathway

The VB1-catalyzed mechanism involves thiamine’s thiazolium ring deprotonating benzaldehyde to form a nucleophilic enolate, which attacks isatin’s ketone. Subsequent dehydration generates the phenylmethylene group, with water acting as a proton shuttle.

化学反应分析

Types of Reactions

3-(Phenylmethylene)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the indolin-2-one core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of indoline derivatives.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

科学研究应用

3-(Phenylmethylene)indolin-2-one has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.

作用机制

The mechanism of action of 3-(Phenylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by interfering with the NF-κB signaling pathway . Additionally, it can induce apoptosis in cancer cells by activating caspase-dependent pathways .

相似化合物的比较

Comparison with Similar Compounds

Antibacterial Activity: Nitroimidazole Hybrids

A nitroimidazole-substituted derivative, 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one (3g) , exhibited exceptional potency against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 0.0625–0.125 μg/mL . In contrast, most 3-(substituted methylene)indolin-2-one analogs show MIC values in the range of 10–64 μg/mL against Gram-positive bacteria . The nitroimidazole moiety enhances membrane penetration and redox activation, contributing to its superior efficacy.

| Compound | Substituent | MIC (μg/mL) vs MRSA | Key Feature |

|---|---|---|---|

| 3g | Nitroimidazole | 0.0625–0.125 | Synergistic redox activity |

| Typical analogs | Aryl/heteroaryl | 10–64 | Broad-spectrum but weaker potency |

Anticancer Activity: Quinolinyl Derivatives

3-((2-Chloroquinolin-3-yl)methylene)indolin-2-one (LM08) demonstrated cytotoxic efficacy in ovarian cancer cells (IC₅₀ = 7.7–48.8 μM), attributed to the 6-Cl substitution on the quinolinyl moiety . Positional isomer LM09 showed reduced activity, highlighting the importance of substituent placement . These derivatives inhibit tubulin polymerization and DNA repair, mechanisms distinct from phenylmethylene analogs, which lack quinoline’s planar DNA-intercalating properties.

| Compound | Substituent | IC₅₀ (μM) | Target Cancer Cell Line | Mechanism |

|---|---|---|---|---|

| LM08 | 2-Chloroquinolinyl (6-Cl) | 7.7–48.8 | Ovarian (A2780) | Tubulin/DNA repair inhibition |

| LM10 | 6-Bromoquinolinyl | 41.3 | Colon (HCT-115) | DNA interaction |

Kinase Inhibition: SU5402 and Analogues

The Z-configured SU5402 (3-{[3-(2-carboxyethyl)-4-methylpyrrol-2-yl]methylene}-2-indolinone) selectively inhibits FGFR and VEGFR kinases by occupying the ATP-binding pocket . In contrast, E-configured analogs (e.g., benzylidene derivatives) show preference for EGFR inhibition . The phenylmethylene group in 3-(Phenylmethylene)indolin-2-one may lack the steric bulk required for selective kinase binding, underscoring the role of substituent geometry.

Neuroprotective Potential: Benzylidene Derivatives

3-(Benzylidene)indolin-2-one analogs inhibit α-synuclein aggregation, a hallmark of Parkinson’s disease . Isotope-labeled versions (e.g., [¹³C₂,¹⁵N]-1-benzyl-(Z)-3-(benzylidene)indolin-2-one) are used to study metabolic pathways in microsomes . Phenylmethylene derivatives may share this neuroprotective scaffold but require testing for α-synuclein interaction.

Antioxidant and Cytotoxic Hydrazones

Hydrazone derivatives like 3-((2,6-dichlorobenzylidene)hydrazono)indolin-2-one exhibit dual antioxidant and anticancer activity (IC₅₀ = <10 μM against MCF7) . The azomethine group (–N=N–) enhances radical scavenging, a feature absent in phenylmethylene analogs .

| Compound | Substituent | IC₅₀ (μM) | Activity |

|---|---|---|---|

| 3-(2,6-Dichlorobenzylidene) | Hydrazono | <10 | Anticancer (MCF7) |

| 3-(Phenylmethylene) | Phenyl | N/A | Underexplored |

Structural Modifications: Sulfinyl and Thione Derivatives

Sulfinyl derivatives (e.g., (Z)-3-(((4-chlorophenyl)sulfinyl)methylene)indolin-2-one ) were synthesized in yields of 23.8–52.1% but showed uncharacterized bioactivity . Replacing the oxo group with thione (indolin-2-thione) improved CK2 kinase inhibition by >10-fold compared to oxo analogs , suggesting electronegativity and hydrogen bonding modulate potency.

Key Findings and Trends

Substituent Effects: Bioactivity is highly substituent-dependent. Electron-withdrawing groups (e.g., –NO₂ in nitroimidazole) enhance antibacterial activity, while planar heterocycles (quinoline) improve DNA/tubulin targeting.

Stereochemistry : Z/E configurations dictate kinase selectivity (e.g., SU5402 vs EGFR inhibitors).

Mechanistic Diversity : Indolin-2-one derivatives act via kinase inhibition, DNA damage, or protein aggregation, depending on substitutions.

常见问题

Q. What are the standard synthetic protocols for preparing 3-(Phenylmethylene)indolin-2-one derivatives?

The synthesis typically involves condensation reactions between indolin-2-one precursors and substituted aldehydes. For example:

- Reagents and Conditions : Acetic acid (CH₃COOH) under reflux (3 hours) is commonly used to facilitate the formation of the benzylidene moiety .

- Alkylation Steps : Sodium hydride (NaH) in DMF at 0°C, followed by reaction with alkyl halides (e.g., benzyl bromides or methyl iodide), introduces substituents at the indole nitrogen .

- Scalability : Lab-scale synthesis often employs silica gel column chromatography for purification, with yields ranging from 16% to 67% depending on substituents .

Q. Which spectroscopic techniques are essential for characterizing 3-(Phenylmethylene)indolin-2-one derivatives?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example, allylidene protons in derivatives like (E)-3-(4-nitrophenyl)allylideneindolin-2-one appear as distinct doublets at δ 7.8–8.2 ppm .

- X-ray Crystallography : Used to unambiguously assign stereochemistry (e.g., E/Z configurations) and validate molecular geometry .

- FT-IR and UV-Vis : Identify carbonyl stretching (~1700 cm⁻¹) and conjugation effects in the benzylidene moiety .

Q. What are the common alkylation agents used in modifying the indolin-2-one core structure?

Alkylation agents include:

- Benzyl Halides : 3-Methoxybenzyl bromide, 4-(2-fluoroethoxy)benzyl bromide, and 3,4-dimethoxybenzyl bromide introduce aromatic substituents .

- Methyl Iodide : Used for N-methylation to reduce steric hindrance or modulate electronic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of 3-(Phenylmethylene)indolin-2-one analogs?

- Catalyst Selection : Lewis acids (e.g., Fe or ZnCl₂) improve regioselectivity during formylation steps .

- Solvent and Temperature : Reflux in acetic acid ensures complete condensation, while lower temperatures (0°C) during alkylation prevent side reactions .

- Purification : Gradient elution in column chromatography (e.g., ethyl acetate/petroleum ether mixtures) enhances separation of stereoisomers .

Q. What strategies are employed to determine the stereochemistry (E/Z) of 3-(Phenylmethylene)indolin-2-one derivatives when NMR data is ambiguous?

- NOE Experiments : 1D or 2D NOE spectroscopy identifies spatial proximity of protons, distinguishing E (trans) and Z (cis) isomers .

- X-ray Crystallography : Provides definitive structural assignments, as demonstrated for 5-chloro-2’,6’-dichloroindolin-2-one derivatives .

- Dynamic NMR : Monitors configurational stability over time; Z:E ratios may increase with electron-withdrawing substituents due to hindered rotation .

Q. How can researchers address discrepancies in biological activity data among structurally similar 3-(Phenylmethylene)indolin-2-one derivatives?

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., nitro, amino, or trifluoromethyl groups) identifies pharmacophores. For example, 4-aminophenyl derivatives show enhanced enzyme inhibition due to improved hydrogen bonding .

- Target Engagement Assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify binding affinity to α-synuclein fibrils or kinase targets .

Q. What role do substituents on the benzylidene moiety play in the electronic properties of 3-(Phenylmethylene)indolin-2-one derivatives?

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or trifluoromethyl (-CF₃) groups increase electrophilicity, enhancing interactions with nucleophilic residues in enzymes .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) or dimethylamino (-N(CH₃)₂) groups extend conjugation, shifting UV-Vis absorption maxima and altering redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。